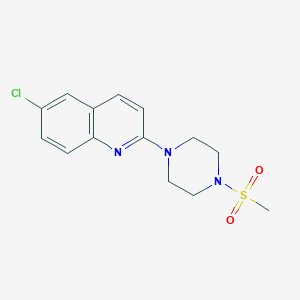![molecular formula C17H18N4 B6447290 N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 2640902-64-1](/img/structure/B6447290.png)
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrazolo[1,5-a]pyrazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropyl halides.
N-methylation: This step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, methyl iodide for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo core, known for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, studied for its potential as a CDK2 inhibitor.
Uniqueness
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20(12-13-5-3-2-4-6-13)17-16-11-15(14-7-8-14)19-21(16)10-9-18-17/h2-6,9-11,14H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLHTLMGKGQJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6447215.png)
![6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6447218.png)
![1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6447225.png)
![4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline](/img/structure/B6447230.png)
![1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine](/img/structure/B6447242.png)
![4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6447248.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447252.png)
![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447258.png)
![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447283.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B6447300.png)
![4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6447303.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6447311.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6447317.png)
